molecular formula C25H29N3O5 B5543139 2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid

2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid

Cat. No. B5543139
M. Wt: 451.5 g/mol
InChI Key: RVGNSPRKCKZIKU-UHFFFAOYSA-N
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Description

2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid is a useful research compound. Its molecular formula is C25H29N3O5 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.21072103 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Structural Characterization

One significant area of scientific research application for compounds related to 2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid involves their spectroscopic and structural characterization. For instance, mefenamic acid, which shares a structural motif (dimethylphenyl) with the compound , has been studied for its polymorphs through vibrational spectroscopies and solid-state NMR. These studies aim to understand the polymorphic forms of such compounds, which is crucial for their application in various fields, including pharmaceuticals (Cunha et al., 2014).

Electrocarboxylation Reactions

Research has also explored the electrocarboxylation of aromatic ketones, which can yield substituted benzoic acids among other products. This process indicates the potential for synthesizing various benzoic acid derivatives, including those structurally related to this compound, through electrochemical methods (Scialdone et al., 2006).

Polymorphism and Co-crystal Formation

The study of polymorphism and co-crystal or salt formation is another critical research area. For example, the investigation into 2-((2,6-dichlorophenyl)amino)benzoic acid and its dimethylphenyl analogue has provided insights into the effects of substituent variation on crystalline forms and properties. Such studies are vital for drug design and material science, offering a deeper understanding of how structural variations influence the physical and chemical behaviors of compounds (Zhoujin et al., 2022).

Antimicrobial and Antituberculosis Agents

Compounds related to this compound have been explored for their biological activities, including antimicrobial and antituberculosis effects. For instance, phenylorganotin derivatives with bis(2,6-dimethylphenyl)amino]benzoic acid have shown promise as novel antituberculosis agents, highlighting the potential of such compounds in therapeutic applications (Dokorou et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential as a non-steroidal anti-inflammatory and thyroid drug . Additionally, further studies could be conducted to understand its polymorphism and the factors influencing it .

properties

IUPAC Name

2-[[1-[[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]amino]-1-oxopropan-2-yl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-15-9-8-10-16(2)20(15)27-24(33)25(13-6-7-14-25)28-21(29)17(3)26-22(30)18-11-4-5-12-19(18)23(31)32/h4-5,8-12,17H,6-7,13-14H2,1-3H3,(H,26,30)(H,27,33)(H,28,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGNSPRKCKZIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)NC(=O)C(C)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.